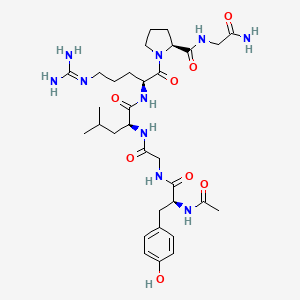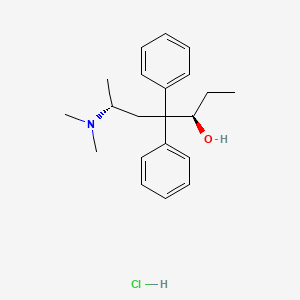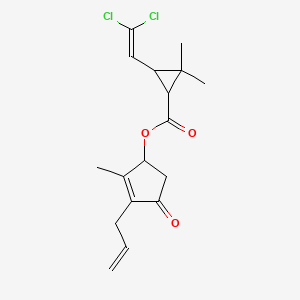
3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” is a complex organic compound that belongs to the class of cyclopropane carboxylates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate” typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the allyl, methyl, and dichlorovinyl groups. Common reagents used in these reactions may include alkyl halides, organometallic reagents, and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, it may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be tested for their efficacy as drugs or drug precursors.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Allyl-2-methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- 2-Methyl-4-oxo-1-cyclopent-2-enyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylate
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52315-02-3 |
|---|---|
Fórmula molecular |
C17H20Cl2O3 |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20Cl2O3/c1-5-6-10-9(2)13(8-12(10)20)22-16(21)15-11(7-14(18)19)17(15,3)4/h5,7,11,13,15H,1,6,8H2,2-4H3 |
Clave InChI |
VDDZXUKPLSIHNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(Cl)Cl)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


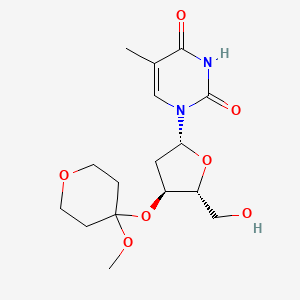

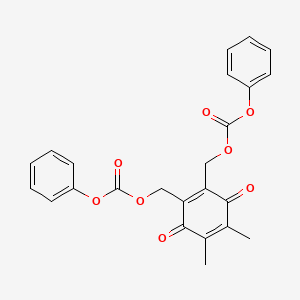
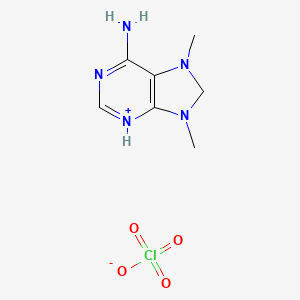
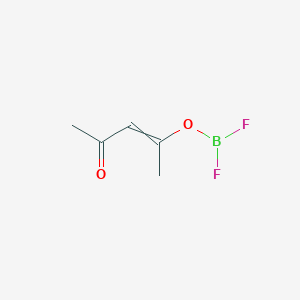
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
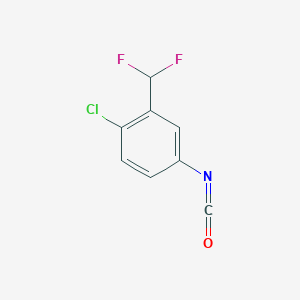

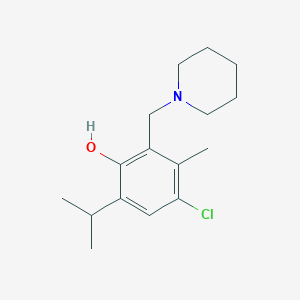
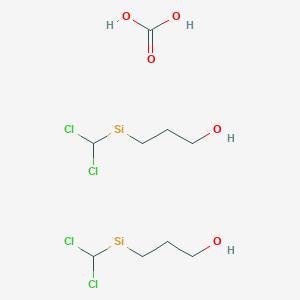
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
